CALCIUM CARBONATE

Descripción general

Descripción

Calcium carbonate (CaCO₃) is a ubiquitous inorganic compound with the chemical formula CaCO₃. It occurs naturally in limestone, chalk, marble, and aragonite, and is a primary component of marine shells and pearls . Industrially, it is produced via two methods: (1) ground this compound (GCC), obtained by grinding natural limestone, and (2) precipitated this compound (PCC), synthesized through chemical reactions such as carbonation of calcium hydroxide or as a byproduct of the Solvay process . PCC is purer and exhibits distinct particle morphologies compared to GCC .

This compound exists in three polymorphic forms:

- Calcite: Trigonal crystal system, most thermodynamically stable, Mohs hardness of 3.

- Aragonite: Orthorhombic crystal system, metastable, transforms to calcite at high temperatures (~450°C), Mohs hardness of 3.5–4.0.

- Vaterite: Hexagonal crystal system, least stable, often transient in aqueous environments .

Its key properties include a density of 2.7–2.93 g/cm³, solubility product (Ksp) of 3.36×10⁻⁹ at 25°C, and decomposition into calcium oxide (CaO) and carbon dioxide (CO₂) at 825°C . Applications span construction, pharmaceuticals, agriculture, and food industries, leveraging its role as a filler, pH modifier, and strength-enhancing agent .

Métodos De Preparación

Industrial-Scale Carbonation of Calcium Hydroxide

The carbonation of calcium hydroxide (Ca(OH)₂) remains the most widely adopted method for producing precipitated calcium carbonate (PCC) at scale. This process involves two sequential reactions:

-

Hydration of Calcium Oxide : Quicklime (CaO) derived from limestone calcination reacts exothermically with water:

The resulting slaked lime slurry is filtered to remove impurities such as silica and alumina.

-

Carbon Dioxide Injection : The purified Ca(OH)₂ suspension is carbonated with CO₂ gas, typically sourced from flue gases or industrial byproducts:

Reaction kinetics are influenced by CO₂ partial pressure (optimal: 10–15 kPa), temperature (60–90°C), and stirring rate. Higher temperatures favor aragonite formation, while ambient conditions yield calcite .

Process Optimization and Output Characteristics

Industrial PCC production achieves yields exceeding 95% with particle sizes tunable between 50 nm and 3 μm via pH control . Additives like polyacrylic acid (0.004 wt.%) enhance nucleation density by 40% by modifying surface charge dynamics . Table 1 summarizes critical parameters:

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| CO₂ Flow Rate | 0.5–1.5 L/min | ↑ Rate → Smaller particle size |

| Slurry pH | 8.5–9.5 | pH > 10 → Amorphous phase |

| Reaction Time | 30–90 min | ↑ Time → Higher crystallinity |

Precipitation from Calcium Chloride Solutions

Laboratory-scale synthesis often employs metathesis reactions between calcium chloride (CaCl₂) and sodium carbonate (Na₂CO₃):

{2(aq)} + \text{Na}2\text{CO}{3(aq)} \rightarrow \text{CaCO}{3(s)} + 2\text{NaCl}_{(aq)} \quad

This method produces high-purity calcite but requires stringent control of ionic strength and supersaturation.

Phase Control via Additives

Introducing magnesium ions (Mg²⁺) during precipitation shifts the polymorphic outcome. At Mg:Ca molar ratios ≥ 2:1, aragonite and vaterite dominate due to Mg²⁺ adsorption on calcite nuclei, inhibiting its growth . Table 2 illustrates phase evolution under varying conditions:

| Mg:Ca Ratio | Time | Dominant Phase(s) |

|---|---|---|

| 0:1 | 2–60 min | Calcite, Vaterite |

| 2:1 | 30–60 min | Amorphous, Traces of Calcite |

| 4:1 | 48–72 hr | This compound Monohydrate |

Bioinspired approaches replicate biomineralization processes by employing organic matrices to direct CaCO₃ crystallization. For example, chitosan films functionalized with poly(acrylic acid) (PAA) templates enable epitaxial growth of calcite with controlled morphology . Key findings include:

-

pH Dependency : PAA’s carboxyl groups deprotonate above pH 6.3, creating negatively charged surfaces that attract Ca²⁺ ions. At pH 10, nucleation density peaks due to optimal Ca²⁺-CO₃²⁻ ion pairing .

-

Temperature Effects : Spherulitic calcite forms at 25°C, whereas dendritic structures emerge at 40°C .

Calcium Looping for CO₂ Capture

The cyclic carbonation-calcination of CaO has emerged as a dual-purpose method for PCC synthesis and CO₂ sequestration :

{(s)} + \text{CO}{2(g)} \leftrightarrow \text{CaCO}{3(s)} \quad \Delta H{\text{carbonation}} = -178 \, \text{kJ/mol} \quad

Key process variables include:

-

Carbonation Temperature : Lower temperatures (450–550°C) enhance CO₂ carrying capacity but reduce reaction rates.

-

Sintering Resistance : Dopants like MgO (5–10 wt.%) mitigate CaO deactivation over cycles .

Natural CaCO₃ precipitation in oceans involves complex biogeochemical pathways. Data from DSDP Sites 92-597 and 92-598 reveal that carbonate saturation states (Ω) > 3.5 promote calcite nucleation, while Ω < 2 favor aragonite . Hydrothermal vents contribute localized Ca²⁺ fluxes, generating micritic CaCO₃ with 10–30 μm grain sizes .

Análisis De Reacciones Químicas

Thermal Decomposition

Calcium carbonate undergoes calcination at high temperatures (>840°C), producing calcium oxide (quicklime) and carbon dioxide:

Kinetic Insights :

-

Activation energy () ranges between 180–224 kJ/mol depending on experimental conditions (e.g., CO₂ atmosphere vs. inert gas) .

-

The reaction follows Avrami nucleation models under CO₂-rich conditions, with faster nucleation at higher heating rates .

| Reaction Condition | (kJ/mol) | Dominant Mechanism |

|---|---|---|

| 100% CO₂ atmosphere | 204 | R2 geometric model |

| Inert atmosphere (N₂) | 180–224 | A3 nucleation |

Hydrochloric Acid

CaCO₃ reacts exothermically with HCl, producing calcium chloride, water, and CO₂:

-

Rate Law : (heterogeneous reaction; independent of CaCO₃ surface area) .

-

Applications : Used to neutralize acidic environments (e.g., acid rain mitigation) by consuming H⁺ ions .

Formic Acid

FTIR studies reveal that formic acid reacts with CaCO₃ to form calcium formate and carbonic acid under dry conditions:

Carbonation and Bicarbonate Formation

In aqueous environments saturated with CO₂, CaCO₃ dissolves to form soluble calcium bicarbonate:

Environmental Relevance :

-

Accelerated by 500-fold using catalysts, enabling enhanced CO₂ sequestration in marine environments .

-

Governs karst formation (e.g., caverns) and contributes to water hardness .

Polymorphic Transformations

CaCO₃ exists in three anhydrous polymorphs: calcite (most stable), aragonite , and vaterite .

| Polymorph | Structure | Stability | Synthesis Condition |

|---|---|---|---|

| Calcite | Trigonal | Thermodynamically stable | Ambient conditions |

| Aragonite | Orthorhombic | Metastable | >85°C, Mg²⁺-rich solutions |

| Vaterite | Hexagonal | Least stable | 60°C, organic additives |

Biological Control : Organisms like mollusks selectively nucleate aragonite or calcite using macromolecules (e.g., proteins) .

Thermodynamic Data

Key thermochemical values for CaCO₃ reactions:

| Reaction | ΔrG° (kJ/mol) | Temperature (K) | Method |

|---|---|---|---|

| 32 | 296 | FA |

Research Advancements

-

Accelerated Carbonation : USC researchers enhanced the CaCO₃–CO₂–H₂O reaction rate by 500× using catalytic surfaces, offering potential for scalable carbon capture .

-

Energetic Stability : UC Davis studies quantified the energy differences between amorphous CaCO₃ and crystalline calcite, critical for long-term CO₂ mineral storage .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1.1 Catalysis and Chemical Reactions

Calcium carbonate serves as a versatile reagent in inorganic chemistry, facilitating various reactions. Its porous structure and high surface area make it an ideal substrate for anchoring catalytically active components. Recent studies have demonstrated its role in promoting asymmetric catalysis through biomineralization concepts and click chemistry . Furthermore, it has been employed in the production of biodiesel by catalyzing the transesterification of natural oils .

1.2 Carbon Capture and Utilization

In the context of carbon capture, this compound is utilized as a sorbent for carbon dioxide. The industrial mineralization of carbon dioxide to produce this compound presents a promising method for reducing greenhouse gas emissions. This process valorizes waste streams from industries such as steelmaking and cement production, thereby offering an eco-friendly alternative to traditional disposal methods .

1.3 Biomedical Applications

This compound nanoparticles have gained attention in biomedicine due to their biocompatibility and biodegradability. They are increasingly integrated with imaging contrast agents and therapeutic substances for diagnostic and therapeutic purposes. Recent research highlights their potential as gene delivery carriers, successfully inhibiting cancer cell proliferation through targeted delivery mechanisms .

Agricultural Applications

2.1 Soil Amendment

This compound is extensively used in agriculture as a soil amendment to improve soil quality and fertility. It helps neutralize acidic soils, enhancing nutrient availability for crops. The application of this compound can lead to increased crop yields, particularly in regions facing soil acidity challenges .

2.2 Fertilizer Production

In addition to its role as a soil amendment, this compound is incorporated into fertilizers to supply essential calcium to plants. This is crucial for plant growth and development, particularly in preventing blossom end rot in crops like tomatoes .

Pharmaceutical Applications

3.1 Drug Delivery Systems

This compound is being explored as a carrier for drug delivery systems due to its ability to encapsulate active substances effectively. Research indicates that this compound microspheres can be used for sustained release of drugs, providing controlled delivery mechanisms that enhance therapeutic efficacy while minimizing side effects .

3.2 Antacid Formulations

This compound is widely recognized for its use in antacid formulations to relieve heartburn and indigestion. Its ability to neutralize stomach acid makes it a common ingredient in over-the-counter medications .

Environmental Management

4.1 Waste Management and Recycling

The recycling of this compound from agricultural waste, such as oyster shells, exemplifies its role in promoting sustainability. This process not only reduces waste but also contributes to carbon sequestration efforts by utilizing carbon dioxide emissions from industrial processes .

4.2 Circular Economy Initiatives

Mecanismo De Acción

El carbonato de calcio ejerce sus efectos principalmente a través de su capacidad para neutralizar los ácidos. En el estómago, reacciona con el ácido clorhídrico para formar cloruro de calcio, agua y dióxido de carbono, aumentando así el pH y reduciendo la acidez. Este mecanismo lo hace efectivo como antiácido . Además, el carbonato de calcio se utiliza como suplemento de calcio para ayudar a prevenir o tratar las deficiencias de calcio .

Comparación Con Compuestos Similares

Polymorphs of Calcium Carbonate

The polymorphic forms of this compound differ in crystal structure, stability, and industrial utility:

| Property | Calcite | Aragonite | Vaterite |

|---|---|---|---|

| Crystal System | Trigonal | Orthorhombic | Hexagonal |

| Stability | Most stable | Metastable | Least stable |

| Hardness (Mohs) | 3.0 | 3.5–4.0 | N/A |

| Applications | Construction, cement | Biomaterials, pearls | Drug delivery, coatings |

| Synthesis | Ambient conditions | High-pressure, biogenic | Additive-controlled |

Calcite dominates industrial use due to its stability, while aragonite’s higher hardness suits biomimetic composites. Vaterite’s solubility makes it ideal for controlled-release pharmaceuticals .

Precipitated vs. Ground this compound

PCC and GCC differ in production and properties:

| Property | Precipitated (PCC) | Ground (GCC) |

|---|---|---|

| Purity | >98% | 90–95% |

| Particle Size | 0.5–3 µm (controlled) | 1–10 µm (variable) |

| Morphology | Uniform (e.g., cubic, spindle) | Irregular, angular |

| Applications | Pharmaceuticals, food | Paints, plastics, rubber |

PCC’s tailored morphology enhances performance in niche applications like food colorant lakes, while GCC’s cost-effectiveness suits bulk industrial uses .

Particle Size Effects in Cementitious Materials

Macro-, micro-, and nano-sized this compound differentially influence cement properties:

| Particle Size | Effect on Cement | Mechanism |

|---|---|---|

| Macro | Reduces shrinkage | Filler effect, pore refinement |

| Micro | Enhances early strength | Nucleation site for hydration products |

| Nano | Improves high-temperature resistance | Delays crystal transition (e.g., aragonite → calcite at 450°C) |

Nano-calcium carbonate mitigates strength loss at elevated temperatures but requires stabilization to prevent phase transitions .

Mechanical Properties in Soil Stabilization

This compound enhances soil strength via biocementation (e.g., microbially induced this compound precipitation, MICP) and direct addition:

MICP-Generated CaCO₃ :

Direct Addition to Clay :

Actividad Biológica

Calcium carbonate (CaCO₃) is a ubiquitous compound found in various biological and geological systems. Its biological activity is pivotal in processes ranging from biomineralization to environmental applications, including carbon sequestration and heavy metal adsorption. This article explores the multifaceted biological roles of this compound, supported by recent research findings, case studies, and data tables.

1. Overview of this compound

This compound exists in three primary polymorphs: calcite, aragonite, and vaterite, each with distinct crystallographic properties and biological implications. The precipitation of this compound can occur through both abiotic and biotic processes, with the latter often facilitated by microorganisms that induce mineralization.

2. Microbially Induced this compound Precipitation (MICCP)

MICCP Mechanism

Microbially induced this compound precipitation is a biological process where microorganisms enhance the precipitation of CaCO₃ through metabolic activities. The most common mechanism involves the hydrolysis of urea by ureolytic bacteria, which raises the pH and leads to carbonate formation:

This reaction results in an increase in carbonate ions (), promoting the precipitation of this compound when combined with calcium ions ().

Table 1: Conditions Affecting MICCP

| Factor | Description |

|---|---|

| pH | Optimal range for precipitation is typically above 7.5 |

| Temperature | Higher temperatures can enhance microbial activity |

| Calcium Concentration | Higher concentrations favor precipitation |

| Organic Matter | Can inhibit or promote nucleation depending on concentration |

3. Case Studies

Case Study 1: Ureolytic Bacteria in Soil Remediation

Research has shown that ureolytic bacteria such as Sporosarcina pasteurii can effectively precipitate this compound in soil environments, enhancing soil stability and reducing erosion. A study demonstrated that injecting these bacteria into contaminated soils led to significant increases in CaCO₃ content, which improved the mechanical properties of the soil (Dhami et al., 2013).

Case Study 2: Biogenic this compound from Waste Shells

A study by Ahmad et al. (2022) utilized biogenic this compound derived from waste shells to adsorb heavy metals from aqueous solutions. The results indicated that this biogenic material effectively removed contaminants such as Cd²⁺, Pb²⁺, and Cu²⁺, showcasing its potential for environmental remediation.

4. Applications of this compound

4.1 Environmental Applications

- Carbon Sequestration : this compound plays a crucial role in carbon capture technologies. By promoting the mineralization of CO₂ into stable carbonate forms, it contributes to mitigating climate change effects.

- Heavy Metal Adsorption : Biogenic this compound has been shown to effectively adsorb heavy metals from contaminated water sources, making it a valuable resource for environmental cleanup efforts.

4.2 Medical Applications

this compound is widely used in pharmaceuticals as an antacid and calcium supplement. Its role in bone health is well-documented, as it provides essential calcium needed for bone density maintenance.

5. Research Findings

Recent studies have expanded the understanding of how various factors influence the biological activity of this compound:

- Microbial Diversity : Different bacterial species exhibit varying efficiencies in inducing CaCO₃ precipitation, suggesting that microbial diversity can be harnessed for enhanced biomineralization processes (Rodriguez-Navarro et al., 2012).

- Crystallization Pathways : Research has highlighted that initial amorphous this compound (ACC) formation often precedes the crystallization into more stable forms like calcite or aragonite, indicating complex pathways in biomineralization (Benzerara et al., 2006).

Q & A

Q. How can researchers design experiments to investigate calcium carbonate polymorph stability under varying environmental conditions?

Advanced Research Focus

To study polymorph transitions (e.g., calcite, aragonite, vaterite), employ controlled precipitation experiments with pH, temperature, and ion concentration gradients. Use statistical mixed-methods approaches (e.g., factorial design) to identify interactions between variables . Validate results with XRD and SEM for phase identification and morphology analysis . For environmental simulations, replicate oceanic acidification conditions by bubbling CO₂ into aqueous CaCO₃ suspensions and monitor dissolution kinetics via titrimetry or conductometric methods .

Q. What methodologies are robust for quantifying this compound content in heterogeneous matrices (e.g., biological or geological samples)?

Basic Research Focus

Back-titration with HCl and NaOH is widely used for insoluble CaCO₃ quantification. Ensure excess acid reacts fully with the sample, then titrate residual acid with standardized base. Calculate CaCO₃ mass via stoichiometry, accounting for measurement errors (e.g., endpoint detection variability) . For solid matrices, combine acid digestion with ICP-OES or gravimetric analysis after calcination .

Q. How can contradictions in this compound’s role in environmental sequestration versus biomedical applications be systematically analyzed?

Advanced Research Focus

Conduct a meta-analysis of peer-reviewed studies, segregating data by application (e.g., carbon capture vs. drug delivery). Use multivariate regression to identify confounding variables (e.g., particle size, surface functionalization). For example, nano-CaCO₃ in drug delivery may require different purity standards than geological sequestration materials, necessitating context-specific validation protocols .

Q. What experimental and computational strategies optimize this compound synthesis parameters for specific polymorph yields?

Advanced Research Focus

Apply response surface methodology (RSM) to model interactions between synthesis variables (e.g., supersaturation, additives like Mg²⁺). Validate predictions with laboratory-scale crystallizers. Computational tools like density functional theory (DFT) can simulate nucleation pathways, guiding additive selection to stabilize metastable phases like vaterite .

Q. How do researchers address reproducibility challenges in this compound precipitation studies?

Basic Research Focus

Standardize reagent purity (e.g., ACS-grade chemicals), water source (deionized vs. distilled), and mixing protocols (e.g., magnetic stirring vs. ultrasonication). Document all parameters in supplementary materials, including raw data and instrument calibration logs, per guidelines from journals like the Beilstein Journal of Organic Chemistry . Replicate experiments across independent labs to identify systemic errors .

Q. What advanced characterization techniques resolve ambiguities in this compound surface chemistry and reactivity?

Advanced Research Focus

Combine AFM for nanoscale topography mapping, XPS for surface composition analysis, and FTIR for functional group identification. For dynamic processes (e.g., dissolution in acidic media), use in-situ Raman spectroscopy or quartz crystal microbalance (QCM) to monitor real-time changes . Reference spectral databases (e.g., NIST Chemistry WebBook) for peak assignments .

Q. How can systematic reviews and meta-analyses address conflicting findings in this compound’s efficacy as a phosphate binder in hemodialysis?

Advanced Research Focus

Follow PRISMA guidelines to screen RCTs, extract data on serum phosphate reduction, and assess bias via Cochrane risk-of-tool. Use random-effects models to account for heterogeneity in patient demographics and dosing regimens. Subgroup analyses can clarify whether CaCO₃ outperforms alternatives like calcium acetate in specific cohorts .

Q. What are best practices for reconciling discrepancies between computational models and experimental data in this compound reaction kinetics?

Advanced Research Focus

Validate molecular dynamics (MD) simulations with experimental rate constants derived from stopped-flow spectrophotometry. Calibrate force fields using ab initio calculations for ion-pair interactions. Publish open-access datasets to enable community benchmarking .

Q. How should researchers control confounding variables when studying this compound’s role in ocean acidification mitigation?

Basic Research Focus

Isolate CO₂ effects by maintaining constant temperature, salinity, and light exposure in mesocosm experiments. Use buffer solutions to decarbonate seawater and eliminate biotic influences (e.g., microbial activity). Replicate findings with natural seawater samples from diverse biogeochemical regions .

Q. What ethical and methodological considerations apply when sourcing this compound data from proprietary or restricted databases?

Basic Research Focus

Adhere to copyright laws and data-sharing agreements (e.g., Cambridge English guidelines). For restricted datasets, collaborate with industry partners under nondisclosure agreements (NDAs) and anonymize sensitive information. Prioritize open-source repositories like PubChem or crystallographic databases for transparency .

Propiedades

IUPAC Name |

calcium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYLEPIZMXCLO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

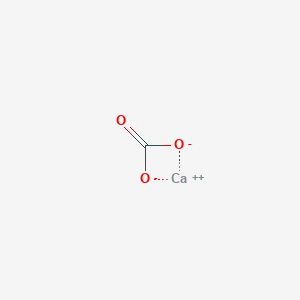

C(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCO3, CCaO3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036238 | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals. | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001% | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite) | |

CAS No. |

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaterite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0G9379FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EV922DE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.